molecular formula C22H26N4O5S B2640182 (E)-N-(2-(2-(4-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 391896-02-9

(E)-N-(2-(2-(4-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No. B2640182
M. Wt: 458.53
InChI Key: FUMMGIUUSQROFE-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of Phenelenediamine with p-hydroxybenzaldehyde1. However, the specific synthesis process for “(E)-N-(2-(2-(4-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide” is not detailed in the available sources.


Scientific Research Applications

Structural Analysis and Characterization

  • Crystal Structures and Hirshfeld Surface Analysis:
    • N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives, similar in structure to the chemical compound , have been investigated for their crystal structures. These studies reveal common conformations and hydrogen-bonding patterns among the molecules, highlighting linear central parts and syn conformations in the amide groups of the hydrazone parts. Hirshfeld surface analyses provide insight into the intermolecular interactions in these structures (Purandara, Foro, & Gowda, 2018).

Synthesis and Reactivity:

  • Synthesis of Pyrimidine and Fused Pyrimidine Derivatives:
    • The reactivity of related compounds towards different electrophilic reagents has been explored, leading to the synthesis of various pyrimidine derivatives. This research underscores the versatility of these compounds in chemical synthesis and their potential use in creating more complex molecular structures (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).
  • Synthesis of Metal Complexes:
    • Research has been conducted on the synthesis and structural characterization of metal complexes involving similar hydrazone compounds. This includes studies on their coordination behavior, spectral properties, and crystal structures, providing a foundation for understanding the coordination chemistry of these molecules (Khan, Tavman, Gürbüz, Arfan, & Çinarli, 2018).

Biological Evaluations and Potential Applications:

  • Anti-microbial Activities:

    • Some derivatives have been synthesized and studied for their in vitro anti-microbial activities against specific pathogens. While not all synthesized compounds exhibited significant antiviral activity, such research indicates the potential biomedical applications of these compounds in developing new anti-microbial agents (Gunasekar, Saamanthi, & Aruna, 2021).
  • Anticancer Potentials:

    • Novel series of derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. QSAR studies highlight the importance of certain molecular properties in describing the antimicrobial activity, indicating the potential of these compounds in cancer treatment and antimicrobial applications (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).
  • Calpain Inhibition and Neuroprotective Efficacy:

properties

IUPAC Name

N-[2-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S/c1-2-31-19-9-5-17(6-10-19)15-24-25-21(27)16-23-22(28)18-7-11-20(12-8-18)32(29,30)26-13-3-4-14-26/h5-12,15H,2-4,13-14,16H2,1H3,(H,23,28)(H,25,27)/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMMGIUUSQROFE-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(4-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

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